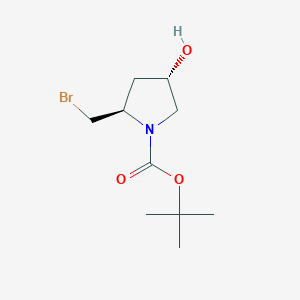![molecular formula C19H19FN2O3S B2431966 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 880807-59-0](/img/structure/B2431966.png)
1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a fascinating organic compound. Known for its unique structural composition, it contains both fluorophenyl and ethylphenyl groups attached to a tetrahydrothieno[3,4-d]imidazol-2-one core with a dioxide functionality. This compound falls within the realm of heterocyclic chemistry due to the presence of a sulfur-containing ring structure. Its complexity and variety of functional groups make it a subject of significant interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide often involves multi-step organic reactions. Initially, the precursor molecules, namely 2-ethylphenylamine and 4-fluorophenyl isothiocyanate, undergo a cyclization reaction in the presence of a base such as sodium hydroxide. Subsequent oxidation of the intermediate compound with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid results in the formation of the desired dioxide functionality.
Industrial Production Methods: : In an industrial context, the large-scale production of this compound might follow a similar synthetic route but is optimized for yield, efficiency, and cost-effectiveness. Industrial reactors designed for precise temperature control and mixing would be employed, ensuring consistent quality and purity of the final product. Continuous flow techniques and automation might be used to scale up the synthesis process while minimizing human intervention and error.
化学反応の分析
Types of Reactions: : 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo a variety of chemical reactions:
Oxidation: : Further oxidation can potentially occur, depending on the reaction conditions and available reagents.
Reduction: : The compound may undergo reduction reactions, particularly at the imidazol-2-one core or the dioxide functionalities.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the phenyl rings, given the presence of substituents like the ethyl and fluorine groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Chlorine, bromine, organolithium reagents
Major Products: : The major products of these reactions would depend on the reaction type. For oxidation, further oxidized versions of the compound might form. Reduction might yield compounds with reduced functional groups, while substitution could result in products with new substituents replacing the original ones on the phenyl rings.
科学的研究の応用
Chemistry: : In chemistry, 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in organic synthesis, allowing researchers to explore new reaction pathways and develop novel compounds.
Biology: : The compound's unique structure makes it a potential candidate for biological assays. Its interactions with various biomolecules can be studied to understand its potential as a biological probe or a drug lead.
Medicine: : In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its ability to interact with different biological targets makes it a valuable scaffold for designing new drugs, particularly in the realm of anti-inflammatory and anticancer agents.
Industry: : Industrially, the compound might find applications in the development of new materials, particularly those requiring unique structural properties conferred by the thieno[3,4-d]imidazol-2-one core and the dioxide functionalities.
作用機序
The mechanism by which 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects largely depends on the specific biological or chemical context. Its molecular targets may include enzymes, receptors, or other proteins with affinity for its structure. Pathways involving oxidative stress, cellular signaling, or enzymatic inhibition could be influenced by its presence.
類似化合物との比較
Compared to similar compounds, 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is distinguished by the presence of both ethyl and fluorophenyl groups, as well as the thieno[3,4-d]imidazol-2-one core. Similar compounds might include other heterocyclic imidazolones or compounds with different substituents on the phenyl rings.
List of Similar Compounds
1-phenyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
1-(2-ethylphenyl)-3-phenyl-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
In essence, this compound’s unique structural features render it a subject of extensive scientific and industrial interest, with a myriad of applications and a distinctive position among its chemical relatives.
特性
IUPAC Name |
3-(2-ethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-13-5-3-4-6-16(13)22-18-12-26(24,25)11-17(18)21(19(22)23)15-9-7-14(20)8-10-15/h3-10,17-18H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOSBYWEBBWTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)

![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)
![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)
![N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2431897.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)
![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2431902.png)
![Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2431903.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2431906.png)
